molecular formula C21H20FN3O3 B3402690 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1060190-27-3

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B3402690
CAS No.: 1060190-27-3
M. Wt: 381.4 g/mol
InChI Key: FQPBVXBSQCTNJT-UHFFFAOYSA-N
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Description

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with ethoxyphenyl and fluorobenzyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Ring: Starting with ethoxyphenyl and appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides as reagents.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions, typically using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorobenzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone
  • 4-fluorobenzoic acid

Uniqueness

Compared to similar compounds, 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-2-28-18-9-5-16(6-10-18)19-11-21(27)25(14-24-19)13-20(26)23-12-15-3-7-17(22)8-4-15/h3-11,14H,2,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPBVXBSQCTNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
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2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
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2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
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2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

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